4-Hexatriacontyl-2,6-dimethylphenol
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Overview
Description
4-Hexatriacontyl-2,6-dimethylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a long alkyl chain (hexatriacontyl) attached to the phenol ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexatriacontyl-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which deprotonates the phenol, making it a more reactive nucleophile. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and selectivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hexatriacontyl-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
4-Hexatriacontyl-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-Hexatriacontyl-2,6-dimethylphenol involves its interaction with biological membranes due to its amphiphilic structure. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This disruption can lead to antimicrobial effects by compromising the cell membrane of microorganisms. Additionally, the phenolic hydroxyl group can scavenge free radicals, contributing to its antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A simpler phenol with two methyl groups, lacking the long alkyl chain.
4-Hexylresorcinol: Another phenolic compound with a shorter alkyl chain (hexyl) and two hydroxyl groups.
Uniqueness
4-Hexatriacontyl-2,6-dimethylphenol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring amphiphilic molecules.
Properties
CAS No. |
111307-59-6 |
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Molecular Formula |
C44H82O |
Molecular Weight |
627.1 g/mol |
IUPAC Name |
4-hexatriacontyl-2,6-dimethylphenol |
InChI |
InChI=1S/C44H82O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-43-39-41(2)44(45)42(3)40-43/h39-40,45H,4-38H2,1-3H3 |
InChI Key |
UPDTYMSGWVCHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=C(C(=C1)C)O)C |
Origin of Product |
United States |
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